molecular formula C10H14NO5PS B3344135 O,S-Diethyl O-(p-nitrophenyl) phosphorothioate CAS No. 597-88-6

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate

Cat. No. B3344135
CAS RN: 597-88-6
M. Wt: 291.26 g/mol
InChI Key: BGWJTLLALYACOG-UHFFFAOYSA-N
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Description

“O,S-Diethyl O-(p-nitrophenyl) phosphorothioate” is an organophosphate insecticide and acaricide . It is also known as Parathion . It is a pale-yellow to dark-brown liquid with a garlic-like odor . It is highly toxic to non-target organisms, including humans .


Synthesis Analysis

Parathion is synthesized from diethyl dithiophosphoric acid (C 2 H 5 O) 2 PS 2 H by chlorination to generate diethylthiophosphoryl chloride ((C 2 H 5 O) 2 P(S)Cl), and then the chloride is treated with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) .


Molecular Structure Analysis

The molecular weight of “O,S-Diethyl O-(p-nitrophenyl) phosphorothioate” is 291.26 g/mol . The IUPAC Standard InChI is InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The La3±catalyzed methanolysis of “O,S-Diethyl O-(p-nitrophenyl) phosphorothioate” was studied as a function of [La3+] and sspH in methanol solvent . In both cases, the kinetics of catalyzed methanolysis maximize at sspH 9.1 .


Physical And Chemical Properties Analysis

“O,S-Diethyl O-(p-nitrophenyl) phosphorothioate” is a solid below 43°F . It has a high solubility in xylene and butanol . Its vapor pressure is 0.00004 mmHg .

Mechanism of Action

A common mechanism of reaction is postulated for each of the substrates which involves Lewis acid coordination of one of the La 3+ to the P=O unit, followed by nucleophilic attack by the second La 3+ - − OCH 3 .

Safety and Hazards

“O,S-Diethyl O-(p-nitrophenyl) phosphorothioate” is highly toxic and poses a danger to humans . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The La3±catalyzed methanolysis of “O,S-Diethyl O-(p-nitrophenyl) phosphorothioate” provides millions-fold acceleration of the destruction of V-agent simulants . This suggests potential future directions in the development of more efficient methods for the destruction of harmful substances .

properties

IUPAC Name

1-[ethoxy(ethylsulfanyl)phosphoryl]oxy-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5PS/c1-3-15-17(14,18-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWJTLLALYACOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975103
Record name O,S-Diethyl O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,S-Diethyl O-(p-nitrophenyl) phosphorothioate

CAS RN

597-88-6
Record name Phosphorothioic acid, O,S-diethyl O-(4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,S-diethyl-O-(p-nitrophenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S-Diethyl O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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